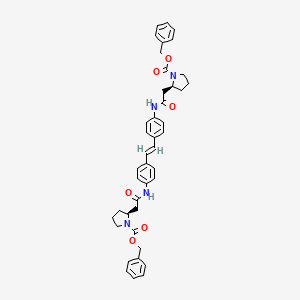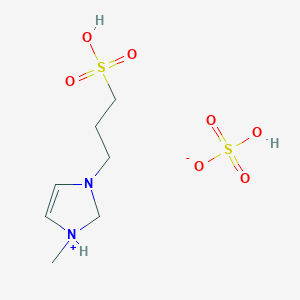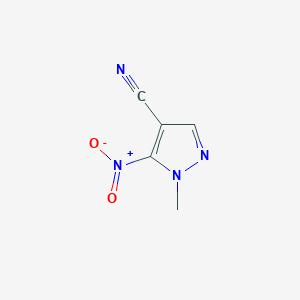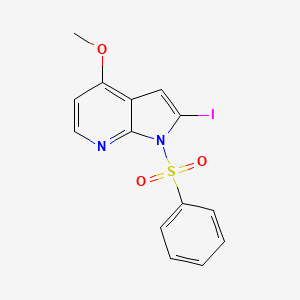
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
Descripción general
Descripción
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, also known as MRS5698, is a selective agonist for the G protein-coupled receptor 88 (GPR88). This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine acts as a selective agonist for GPR88, which is a G protein-coupled receptor. When this compound binds to GPR88, it activates a signaling cascade that ultimately leads to the modulation of neuronal activity in the striatum. The exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, but it is thought to involve the regulation of dopamine release and uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine in lab experiments is its selectivity for GPR88, which allows for more precise modulation of neuronal activity in the striatum. However, one limitation is that the exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine. One area of interest is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and drug addiction. Another area of interest is the development of more selective agonists for GPR88, which may have fewer off-target effects. Additionally, further research is needed to fully understand the mechanism by which this compound modulates dopaminergic neurons in the striatum.
Aplicaciones Científicas De Investigación
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has been studied extensively for its potential applications in neuroscience research. GPR88, the receptor that this compound selectively activates, is predominantly expressed in the striatum of the brain, a region that is involved in motor control and reward processing. Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction.
Propiedades
IUPAC Name |
5-nitro-N-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKAARFIHULQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
![N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide](/img/structure/B3302453.png)